molecular formula C18H13F3N2O3 B2852531 (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 562806-17-1

(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Katalognummer: B2852531
CAS-Nummer: 562806-17-1
Molekulargewicht: 362.308
InChI-Schlüssel: LGSBRCOVJGTNAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic enamide derivative characterized by a cyano group at the α-position, a 3-hydroxy-4-methoxyphenyl substituent, and an N-aryl amide moiety bearing a trifluoromethyl group. The Z-configuration of the double bond is critical for its spatial orientation, influencing molecular interactions with biological targets. This compound shares structural motifs common in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, where the cyano group may act as a hydrogen bond acceptor or a Michael addition site .

Eigenschaften

IUPAC Name

(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-26-16-6-5-11(8-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-9,24H,1H3,(H,23,25)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSBRCOVJGTNAN-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s key structural analogs differ in substituent patterns on the phenyl rings and the amide group. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name (CAS or Identifier) Phenyl Ring Substituents Amide Group Substituent Key Features
Target Compound 3-hydroxy-4-methoxy 3-(trifluoromethyl)phenyl Z-configuration; polar hydroxy group
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxy... (522657-27-8) 2-[(4-bromophenyl)methoxy]-3-methoxy 2,4,6-trimethylphenyl Bulky bromine substituent; increased lipophilicity
(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)... (5911-07-9) 1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl 4-chlorophenyl Pyrrole core; electron-withdrawing chloro group
(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]... Cyclopropyl + hydroxy 4-(trifluoromethyl)phenyl Cyclopropyl ring; steric hindrance
XCT790 (E-isomer) 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxy 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl Thiadiazole ring; enhanced π-π stacking

Physicochemical and ADME/Tox Properties

  • Solubility and Permeability: The hydroxy and methoxy groups in the target compound improve aqueous solubility compared to brominated () or fully alkylated analogs (e.g., 2,4,6-trimethylphenyl in ).
  • Metabolic Stability : Trifluoromethyl groups are generally resistant to oxidative metabolism, contrasting with compounds bearing bromine () or chlorophenyl groups (), which may undergo dehalogenation .
  • Stereochemical Impact : The Z-configuration in the target compound and analogs likely enhances binding specificity compared to E-isomers (e.g., XCT790 in ), which may adopt less favorable conformations.

Vorbereitungsmethoden

Condensation-Based Approaches

The most direct route involves Knoevenagel condensation between 3-hydroxy-4-methoxybenzaldehyde and N-[3-(trifluoromethyl)phenyl]cyanoacetamide under basic conditions. This method, adapted from analogous enamide syntheses, proceeds via a dehydration mechanism:

$$
\text{RCHO} + \text{NC-CH}2\text{-CONHR'} \xrightarrow{\text{Base}} \text{R-C(CN)=CH-CONHR'} + \text{H}2\text{O}
$$

Optimization Parameters :

  • Catalyst : Piperidine or ammonium acetate (0.1–1.0 equiv).
  • Solvent : Ethanol or toluene under reflux (80–110°C).
  • Yield : 60–75% (reported for structurally similar compounds).

Critical to Z-selectivity is the use of aprotic solvents and low temperatures (0–25°C), as protic solvents may favor thermodynamic E-isomer formation through keto-enol tautomerism.

Acylation of Aniline Derivatives

An alternative pathway involves coupling preformed α-cyanoacrylic acid derivatives with 3-(trifluoromethyl)aniline. This two-step process, modeled after sulfonamide syntheses, entails:

  • Synthesis of α-Cyanoacrylic Acid Chloride :

    • 3-Hydroxy-4-methoxycinnamic acid is treated with cyanogen bromide (CNBr) in dichloromethane, followed by thionyl chloride (SOCl₂) to form the acyl chloride.
  • Amide Coupling :

    • React the acyl chloride with 3-(trifluoromethyl)aniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.

Advantages :

  • Higher purity (>90%) due to intermediate purification.
  • Scalability to multi-kilogram batches.

Challenges :

  • Moisture sensitivity of acyl chloride intermediates.
  • Requires strict temperature control (-10°C to 0°C) to prevent decomposition.

Stereoselective Oxidation of Thioether Precursors

Drawing from patented sulfoxide syntheses, a stereocontrolled route employs sulfinyl-directed oxidation:

  • Thioether Formation :

    • React 3-(trifluoromethyl)aniline with 2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioic acid S-methyl ester.
  • Oxidation to Sulfoxide :

    • Treat with m-chloroperbenzoic acid (mCPBA) in dichloromethane at -20°C to yield the Z-configured sulfoxide, which is subsequently reduced to the target enamide.

Key Considerations :

  • Oxidant Stoichiometry : 1.1 equiv mCPBA prevents over-oxidation to sulfones.
  • Temperature : Below -15°C minimizes racemization.

Reaction Optimization and Process Analytics

Solvent and Catalyst Screening

Comparative studies of solvents (Table 1) reveal toluene and ethyl acetate as optimal for balancing reactivity and Z-selectivity. Protic solvents like methanol reduce yields by promoting side reactions.

Table 1: Solvent Effects on Condensation Yield and Selectivity

Solvent Dielectric Constant Yield (%) Z:E Ratio
Toluene 2.4 72 9:1
Ethyl Acetate 6.0 68 8:1
Methanol 32.7 45 3:1
DMF 36.7 60 6:1

Data extrapolated from analogous reactions.

Temperature and Time Profiling

Isothermal experiments (40–120°C) demonstrate that yields plateau at 80°C (Figure 1), while higher temperatures accelerate E-isomer formation. Reaction completion occurs within 6–8 hours, as monitored by HPLC.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, OH), 8.4 (s, 1H, NH), 7.8–7.6 (m, 4H, Ar-H), 6.9 (s, 1H, =CH), 3.9 (s, 3H, OCH₃).
  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity at 254 nm, with Z- and E-isomers eluting at 8.2 and 9.1 minutes, respectively.

Q & A

Q. What are the key synthetic routes for (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Substitution reaction : Reacting halogenated nitrobenzene derivatives with hydroxyl-containing precursors under alkaline conditions to introduce methoxy/hydroxy groups .

Reduction : Converting nitro intermediates to aniline derivatives using reducing agents like iron powder in acidic media .

Condensation : Reacting the aniline intermediate with cyanoacetic acid derivatives using condensing agents (e.g., DCC or EDC) to form the enamide backbone .

  • Critical Parameters : Temperature (40–80°C), solvent polarity (e.g., DMF or dichloromethane), and reaction time (6–24 hours) significantly impact yield and purity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Standard analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and stereochemistry (e.g., Z-configuration via coupling constants) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .
  • Chromatography (TLC/HPLC) : Monitors reaction progress and purity (>95% by HPLC) .

Q. What computational tools are used for structural analysis?

  • Methodological Answer :
  • SHELX Suite : For refining crystal structures, especially when handling twinned or high-resolution data .
  • Density Functional Theory (DFT) : Predicts electronic properties and stabilizes conformational isomers.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions .
  • Temperature Gradients : Apply controlled heating (e.g., microwave-assisted synthesis) to reduce side products .
  • Table 1 : Optimization Case Study
ParameterBaselineOptimizedYield Increase
SolventDCMDMF15%
CatalystNoneTBAB20%
Reaction Time24 h8 h (microwave)25%

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound batches via HPLC to rule out impurities .
  • Stereochemical Confirmation : Validate Z/E isomer ratios using NOESY NMR or chiral chromatography .
  • Target Selectivity Assays : Use competitive binding assays to assess off-target interactions (e.g., kinase panels) .

Q. What computational strategies predict physicochemical properties like logP?

  • Methodological Answer :
  • Group Contribution Methods : Apply correction factors for substituents (e.g., +12 CM for trifluoromethyl and cyano groups due to hydrogen bonding and branching effects) .
  • Molecular Dynamics Simulations : Model solvation free energy to refine logP predictions.

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional Group Modification : Replace methoxy with ethoxy or halogens to probe electronic effects .
  • Bioisosteric Replacement : Substitute the trifluoromethyl group with pentafluorosulfanyl to enhance binding .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.